molecular formula C6H5N3O2 B13104040 Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione CAS No. 743354-78-1

Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B13104040
CAS No.: 743354-78-1
M. Wt: 151.12 g/mol
InChI Key: APBWDXDAKVUODH-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione can be achieved through various synthetic methodologies. One common approach involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions. This reaction typically proceeds through the formation of an intermediate imidazo[1,2-A]pyrimidine, which is subsequently oxidized to yield the desired dione.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazo[1,2-A]pyrimidine-2,5-dione derivatives.

    Reduction: Reduction reactions can yield dihydroimidazo[1,2-A]pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-A]pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione is unique due to its specific arrangement of nitrogen atoms and the presence of the dione functional group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

CAS No.

743354-78-1

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

1,3-dihydroimidazo[1,2-a]pyrimidine-2,5-dione

InChI

InChI=1S/C6H5N3O2/c10-4-3-9-5(11)1-2-7-6(9)8-4/h1-2H,3H2,(H,7,8,10)

InChI Key

APBWDXDAKVUODH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=NC=CC(=O)N21

Origin of Product

United States

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